molecular formula C22H28OSi B8264880 Silane, (1,1-dimethylethyl)(5-hexynyloxy)diphenyl- CAS No. 128217-23-2

Silane, (1,1-dimethylethyl)(5-hexynyloxy)diphenyl-

Cat. No. B8264880
M. Wt: 336.5 g/mol
InChI Key: TXNWLNDDWPLCEC-UHFFFAOYSA-N
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Patent
US09422318B2

Procedure details

tert-Butyldiphenylchlorosilane (3.2 mL, 12.4 mmol) was added dropwise to a stirring, 0° C. solution of 5-hexyn-1-ol (4, 1.07 g, 10.9 mmol) and anhydrous imidazole (1.84 g, 27.1 mmol) in anhydrous CH2Cl2 (20 mL) under an argon atmosphere. After complete addition, the reaction mixture was stirred at room temperature for 12 hours, then quenched with saturated aq. NH4Cl solution (50 mL) and extracted with Et2O (3×50 mL). The combined ethereal extracts were washed with saturated aq. NaCl solution (25 mL), dried over NaSO4, and the solvent was removed in vacuo. The residue was purified by flash chromatography (5% ethyl acetate/hexane) to yield 1-tert-butyldiphenylsilyloxy-hex-5-yne (5) (3.54 g, 10.5 mmol, 96%) as a colorless oil. TLC: 5% EtOAc/hexanes, Rf˜0.65; 1H NMR (400 MHz, CDCl3) δ 7.77-7.65 (m, 4H), 7.40-7.30 (m, 6H), 3.70 (t, 2H, J=5.6 Hz), 2.40-2.25 (m, 2H), 2.05 (t, 1H, J=2.8 Hz), 1.90-1.70 (m, 4H), 1.18 (s, 9H).
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
1.84 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([Si:5]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)Cl)([CH3:4])([CH3:3])[CH3:2].[CH2:19]([OH:25])[CH2:20][CH2:21][CH2:22][C:23]#[CH:24].N1C=CN=C1>C(Cl)Cl>[Si:5]([O:25][CH2:19][CH2:20][CH2:21][CH2:22][C:23]#[CH:24])([C:1]([CH3:4])([CH3:3])[CH3:2])([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
3.2 mL
Type
reactant
Smiles
C(C)(C)(C)[Si](Cl)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
1.07 g
Type
reactant
Smiles
C(CCCC#C)O
Name
Quantity
1.84 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After complete addition
CUSTOM
Type
CUSTOM
Details
quenched with saturated aq. NH4Cl solution (50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O (3×50 mL)
WASH
Type
WASH
Details
The combined ethereal extracts were washed with saturated aq. NaCl solution (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over NaSO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (5% ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
[Si](C1=CC=CC=C1)(C1=CC=CC=C1)(C(C)(C)C)OCCCCC#C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 10.5 mmol
AMOUNT: MASS 3.54 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.